1-Methyl-6-azabicyclo[3.2.1]octane hydrochloride
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Overview
Description
1-Methyl-6-azabicyclo[3.2.1]octane hydrochloride is a nitrogen-containing heterocyclic compound. This compound is part of the azabicyclo[3.2.1]octane family, which is known for its unique bicyclic structure consisting of a six-membered nitrogen heterocycle fused to a cyclopentane ring. These compounds have gained significant interest due to their synthetic and pharmacological potential .
Preparation Methods
The synthesis of 1-Methyl-6-azabicyclo[3.2.1]octane hydrochloride involves several steps. One common method starts with the preparation of 6-oxabicyclo[3.2.1]oct-3-en-7-one, followed by stereoselective reduction to obtain 6-methyl-6-azabicyclo[3.2.1]octan-3α-ol. This sequence can be adapted to produce both enantiomers of the compound . Industrial production methods often involve the use of palladium-catalyzed reactions and photochemical transformations to achieve high yields and purity .
Chemical Reactions Analysis
1-Methyl-6-azabicyclo[3.2.1]octane hydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions are common, where the nitrogen atom can be alkylated or acylated using appropriate reagents. The major products formed from these reactions depend on the specific conditions and reagents used
Scientific Research Applications
1-Methyl-6-azabicyclo[3.2.1]octane hydrochloride has a wide range of applications in scientific research:
Chemistry: It serves as a key synthetic intermediate in the total synthesis of various target molecules.
Biology: The compound’s unique structure makes it a valuable tool in studying biological processes and interactions.
Medicine: Due to its bioactive properties, it is explored for potential therapeutic applications, particularly in drug discovery.
Industry: The compound is used in the development of new synthetic methodologies and the valorization of biomass-derived compounds
Mechanism of Action
The mechanism of action of 1-Methyl-6-azabicyclo[3.2.1]octane hydrochloride involves its interaction with specific molecular targets and pathways. The nitrogen atom in the bicyclic structure can form hydrogen bonds and other interactions with biological molecules, influencing their activity. This compound can modulate various biochemical pathways, making it a potential candidate for therapeutic applications .
Comparison with Similar Compounds
1-Methyl-6-azabicyclo[3.2.1]octane hydrochloride can be compared with other similar compounds, such as:
2-Azabicyclo[3.2.1]octane: This compound shares a similar bicyclic structure but lacks the methyl group at the nitrogen atom.
8-Azabicyclo[3.2.1]octane: This compound is the central core of tropane alkaloids, which have a wide array of biological activities
Properties
Molecular Formula |
C8H16ClN |
---|---|
Molecular Weight |
161.67 g/mol |
IUPAC Name |
1-methyl-6-azabicyclo[3.2.1]octane;hydrochloride |
InChI |
InChI=1S/C8H15N.ClH/c1-8-4-2-3-7(5-8)9-6-8;/h7,9H,2-6H2,1H3;1H |
InChI Key |
BSPOLEOTUGINOY-UHFFFAOYSA-N |
Canonical SMILES |
CC12CCCC(C1)NC2.Cl |
Origin of Product |
United States |
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